1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide
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Overview
Description
1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide is a yellow tetrazolium salt widely used in biological and medical research. It is a water-soluble compound that is converted into a blue formazan product by mitochondrial dehydrogenases in living cells. This compound is commonly known for its application in cell viability assays, where it serves as an indicator of metabolic activity.
Mechanism of Action
Target of Action
It is known that guanidine, a related compound, acts on mitochondrial dehydrogenases .
Mode of Action
Guanidine, a related compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
It is known that guanidine and its derivatives can influence the pentose phosphate pathway .
Result of Action
Guanidine, a related compound, is known to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .
Preparation Methods
The synthesis of 1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide involves the reaction of 4,5-dimethylthiazole with guanidine in the presence of hydrobromic acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The thiazole ring in the compound can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide has diverse applications in scientific research, including:
Cell Viability Assays: It is widely used to assess cell viability and proliferation by measuring the conversion of the compound into a blue formazan product by living cells.
Antimicrobial Studies: The compound is used to evaluate the antimicrobial activity of various substances by measuring their effect on cell viability.
Cytotoxicity Analysis: It is employed in cytotoxicity assays to determine the toxic effects of compounds on cells.
Comparison with Similar Compounds
1-(4,5-Dimethylthiazol-2-yl)guanidine hydrobromide is unique compared to other similar compounds due to its specific application in cell viability assays. Similar compounds include:
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): A tetrazolium salt used for similar applications but with different properties and reaction conditions.
5-Cyano-2,3-ditolyl tetrazolium chloride (CTC): Used in microbial viability assays with different detection methods
This compound stands out due to its specific interaction with mitochondrial dehydrogenases and its widespread use in various biological and medical research applications.
Properties
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)guanidine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S.BrH/c1-3-4(2)11-6(9-3)10-5(7)8;/h1-2H3,(H4,7,8,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRQKNXEUZMFOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)C.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600137 |
Source
|
Record name | N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85207-84-7 |
Source
|
Record name | N''-(4,5-Dimethyl-1,3-thiazol-2-yl)guanidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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